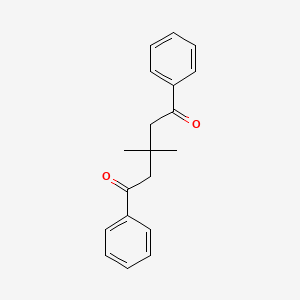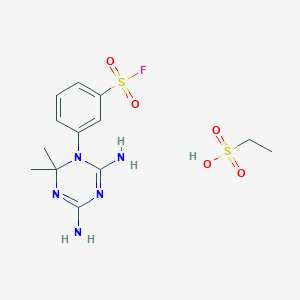
7-benzyl-3,7-dihydro-6H-purine-6-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- is a compound known for its significant role in various scientific and medical fields. This compound is a derivative of purine, a fundamental building block of nucleic acids. It is often used in research due to its unique chemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- typically involves the reaction of purine derivatives with thiol-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The conditions are optimized to maximize yield and minimize impurities.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.
Reduction: It can also be reduced to form more stable compounds.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学研究应用
6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for synthesizing various purine derivatives.
Biology: It is used in studies related to nucleic acid metabolism and enzyme inhibition.
Medicine: This compound has potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The compound exerts its effects by interfering with nucleic acid synthesis. It acts as an antimetabolite, mimicking the structure of natural purines and getting incorporated into DNA or RNA. This incorporation disrupts the normal function of nucleic acids, leading to cell death, particularly in rapidly dividing cells such as cancer cells. The molecular targets include enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
相似化合物的比较
6-Mercaptopurine: Another purine derivative used in cancer treatment.
Thioguanine: Similar in structure and function, used in leukemia treatment.
Uniqueness: 6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its phenylmethyl group enhances its stability and interaction with biological targets compared to other purine derivatives.
This compound’s unique structure and properties make it a valuable tool in scientific research and therapeutic applications.
属性
CAS 编号 |
21885-56-3 |
|---|---|
分子式 |
C12H10N4S |
分子量 |
242.30 g/mol |
IUPAC 名称 |
7-benzyl-3H-purine-6-thione |
InChI |
InChI=1S/C12H10N4S/c17-12-10-11(13-7-14-12)15-8-16(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) |
InChI 键 |
UCGWGCIKZXAHFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=S)N=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


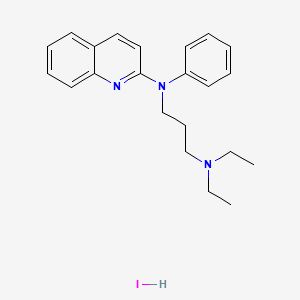
![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)
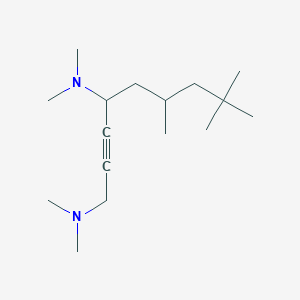
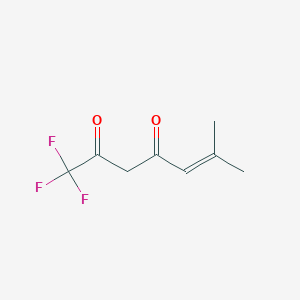
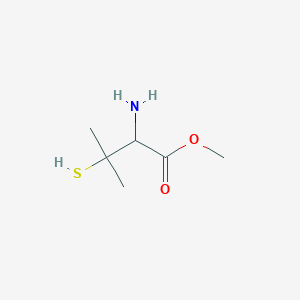
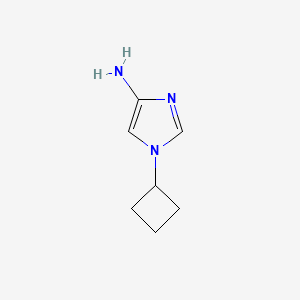
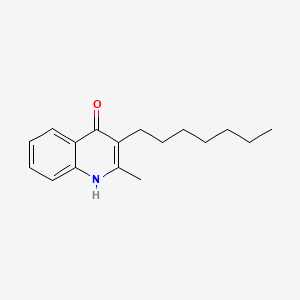
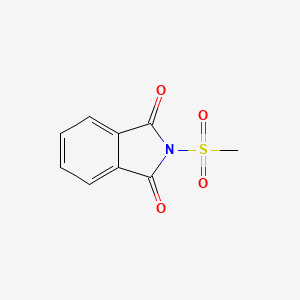
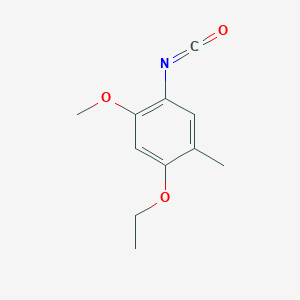
![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)
![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
